molecular formula C17H27N3O2 B7917628 4-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

4-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917628
M. Wt: 305.4 g/mol
InChI Key: VLVOHPTYECSDBE-UHFFFAOYSA-N
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Description

4-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available precursors. One common approach involves the alkylation of piperidine with an appropriate amino-ethyl derivative, followed by esterification with benzyl alcohol under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Properties

IUPAC Name

benzyl 4-[2-aminoethyl(ethyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-2-19(13-10-18)16-8-11-20(12-9-16)17(21)22-14-15-6-4-3-5-7-15/h3-7,16H,2,8-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVOHPTYECSDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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